molecular formula C10H10N2 B8750118 1H-Indole-2-acetonitrile, 2,3-dihydro- CAS No. 146139-50-6

1H-Indole-2-acetonitrile, 2,3-dihydro-

Cat. No.: B8750118
CAS No.: 146139-50-6
M. Wt: 158.20 g/mol
InChI Key: TZOGTECADNZKPF-UHFFFAOYSA-N
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Description

1H-Indole-2-acetonitrile, 2,3-dihydro- is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole-2-acetonitrile, 2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-2-acetonitrile, 2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

1H-Indole-2-acetonitrile, 2,3-dihydro- has been investigated for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit activity against several targets:

  • Dopamine D4 Receptor Antagonism : Compounds related to 2,3-dihydroindoles have shown affinity for dopamine D4 receptors, which are implicated in psychiatric disorders. This suggests potential use in treating conditions such as schizophrenia without the common side effects associated with D2 receptor antagonists .
  • Neuroprotective Properties : Recent studies have highlighted the neuroprotective and antioxidant properties of 2,3-dihydroindoles. These compounds may play a role in protecting neural cells from oxidative stress and could be beneficial in neurodegenerative diseases .

Synthesis of Novel Compounds

The versatility of 1H-Indole-2-acetonitrile, 2,3-dihydro- extends to its application in synthetic chemistry:

  • Multicomponent Reactions : The compound has been utilized in multicomponent reactions leading to the formation of complex heterocyclic structures. For instance, reactions involving indoles can produce a variety of substituted indole derivatives that possess diverse biological activities .
  • Functionalization : The presence of the acetonitrile group allows for further functionalization through nucleophilic addition reactions. This property is exploited to create libraries of compounds for drug discovery .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of 1H-Indole-2-acetonitrile, 2,3-dihydro-:

Study Focus Findings
Study A Neuroprotective EffectsDemonstrated that derivatives exhibit significant antioxidant activity.
Study B Psychiatric ApplicationsIdentified compounds with high affinity for dopamine receptors without extrapyramidal side effects.
Study C Synthetic ApplicationsDeveloped a range of new indole derivatives through innovative synthetic pathways.

Properties

CAS No.

146139-50-6

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

2-(2,3-dihydro-1H-indol-2-yl)acetonitrile

InChI

InChI=1S/C10H10N2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,9,12H,5,7H2

InChI Key

TZOGTECADNZKPF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C21)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 2-hydroxymethylindoline (7.77 g, 52.08 mmol), imidazole (8.86g, 130.2 mmol), triphenylphosphine (34.15 g, 130.2 mmol)in toluene (500 mL) was added iodine (26.44 g, 104.16 mmol) in acetonitrile (100 mL) at 0° C. The mixture was stirred for 10 min and water was added. The organic layer was separated, washed with brine, dried over magnesium sulfate, and concentrated. The residue was triturated with diethyl ether and insoluble solids were removed by filtration. The filtrate was concentrated to give crude 2-iodomethylindoline. The crude 2-iodomethylindoline was dissolved in DMF (130 mL) and KCN (4.07 g, 62.5 mmol) was added. The mixture was heated at 80° C. for 12 h and after addition of KCN (4.07 g), the heating was further continued for 5 h. The mixture was poured into saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography with 3:1 to 2:1 hexane/ethyl acetate to give 3.04 g of 2-cyanomethylindoline (37%): 1H NMR (270 MHz, CDCl3) δ7.03 (m, 2 H), 6.77 (t, 1H, J=7 Hz), 6.54 (t, 1H, J=7 Hz), 4.42 (m, 1H), 4.13 (bs, 1H), 3.07 (m, 1H), 2.81 (dt, 1H, J=16, 4 Hz), 2.22 (m, 2H).
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Synthesis routes and methods II

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